N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as Dabrafenib and belongs to the class of drugs called kinase inhibitors.
Wirkmechanismus
Dabrafenib binds to the ATP-binding site of the BRAF protein, blocking its activity and preventing the activation of downstream signaling pathways that promote cell growth and proliferation. This results in the inhibition of cancer cell growth and the induction of cell death.
Biochemical and Physiological Effects:
Dabrafenib has been shown to have significant biochemical and physiological effects, including the inhibition of cell growth, induction of cell death, and reduction in tumor size. The compound has also been shown to have a favorable safety profile and low toxicity, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dabrafenib in lab experiments is its high specificity for the BRAF protein, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation of using Dabrafenib is the potential for drug resistance to develop over time, which may limit its long-term effectiveness.
Zukünftige Richtungen
There are several potential future directions for research on Dabrafenib, including:
1. Investigating the use of Dabrafenib in combination with other cancer drugs to enhance its therapeutic efficacy.
2. Developing new formulations of Dabrafenib that can improve its bioavailability and reduce the risk of drug resistance.
3. Studying the potential use of Dabrafenib in treating other types of cancers, such as colorectal cancer and thyroid cancer.
4. Investigating the mechanisms of drug resistance to Dabrafenib and developing strategies to overcome it.
Conclusion:
Dabrafenib is a promising compound with significant potential for cancer therapy. Its high specificity for the BRAF protein and favorable safety profile make it an attractive candidate for further research and development. With continued research, Dabrafenib may become an important tool in the fight against cancer.
Synthesemethoden
Dabrafenib is synthesized through a multi-step process involving the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-fluoroaniline to form the intermediate product, which is further reacted with carbon disulfide to form the final product, Dabrafenib.
Wissenschaftliche Forschungsanwendungen
Dabrafenib has been extensively studied for its potential therapeutic applications in treating various types of cancers, including melanoma and non-small cell lung cancer. The compound works by inhibiting the activity of the BRAF protein, which plays a crucial role in the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2OS/c1-12(2,3)10(16)15-11(17)14-9-7-5-4-6-8(9)13/h4-7H,1-3H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTPESOXPZCUJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.